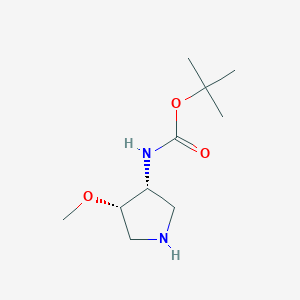

cis-3-(Boc-amino)-4-methoxypyrrolidine

Description

BenchChem offers high-quality cis-3-(Boc-amino)-4-methoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(Boc-amino)-4-methoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDOXPNNMFBNA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128739-89-9 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solubility Maze: A Technical Guide to the Solubility Profile of Boc-Protected Methoxypyrrolidine Derivatives

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the intricate landscape of drug discovery and development, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges. Among the most significant of these is the physicochemical property of solubility. A drug's ability to dissolve in aqueous media is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME) – the very processes that determine its bioavailability and, ultimately, its therapeutic efficacy.[1][2] Poor aqueous solubility remains a primary cause of compound attrition in the development pipeline, leading to costly failures and the abandonment of potentially valuable drug candidates.[1] This guide provides an in-depth exploration of the solubility profile of a specific and increasingly relevant class of molecules: Boc-protected methoxypyrrolidine derivatives. These structures, featuring the versatile pyrrolidine scaffold, are of significant interest in medicinal chemistry.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into understanding and optimizing the solubility of these promising compounds.

Deconstructing the Molecule: Physicochemical Drivers of Solubility

The solubility of a molecule is not a singular property but rather the outcome of a complex interplay of various physicochemical factors. For Boc-protected methoxypyrrolidine derivatives, the key determinants of their solubility in aqueous and organic solvents can be attributed to the individual contributions of their core components: the pyrrolidine ring, the methoxy substituent, and the tert-butyloxycarbonyl (Boc) protecting group.

The Pyrrolidine Scaffold: A Double-Edged Sword

The five-membered, saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character and its ability to serve as a versatile synthetic handle.[3] From a solubility perspective, the pyrrolidine moiety presents a dual nature:

-

Enhancing Aqueous Solubility: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, and in its unprotected form, the N-H group can act as a hydrogen bond donor.[4] These interactions with water molecules can contribute favorably to aqueous solubility.

-

Lipophilic Character: The aliphatic carbon backbone of the pyrrolidine ring contributes to the molecule's overall lipophilicity, which can counterbalance the solubilizing effect of the heteroatom.[3]

The Methoxypyrrolidine Moiety: Fine-Tuning Polarity

The introduction of a methoxy (-OCH3) group to the pyrrolidine ring further modulates the molecule's physicochemical properties. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, potentially increasing interactions with water. However, the methyl group adds to the lipophilic character. The position of the methoxy group (e.g., 2-methoxy vs. 3-methoxy) will also influence the molecule's dipole moment and overall polarity, thereby affecting its solubility.

The Boc Protecting Group: A Necessary Evil for Synthesis, a Challenge for Solubility

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in organic synthesis, particularly in peptide synthesis and the construction of complex molecules.[5][6][7] Its primary function is to temporarily mask the reactivity of an amine group, preventing unwanted side reactions.[5][6] However, the introduction of the Boc group has significant implications for solubility:

-

Increased Lipophilicity: The bulky and non-polar tert-butyl group dramatically increases the lipophilicity (as indicated by a higher LogP value) of the molecule. This often leads to a significant decrease in aqueous solubility.

-

Steric Hindrance: The size of the Boc group can sterically hinder the approach of water molecules to the polar regions of the pyrrolidine and methoxy groups, further reducing solvation.

-

Elimination of a Hydrogen Bond Donor: By capping the pyrrolidine nitrogen, the Boc group removes a key hydrogen bond donating site, which is crucial for favorable interactions with water.[6]

The interplay of these molecular features is visually summarized in the diagram below.

Figure 1: Factors influencing the aqueous solubility of Boc-protected methoxypyrrolidine derivatives.

Experimental Determination of Solubility: A Practical Guide

Accurate experimental measurement of solubility is paramount in drug discovery.[8] Several robust methods are available, each with its own advantages and limitations. The choice of method often depends on the stage of discovery, the amount of compound available, and the required throughput.

The "Gold Standard": The Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[9][10]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of the solid Boc-protected methoxypyrrolidine derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. It is crucial to ensure a solid excess to achieve saturation.[9]

-

Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at that temperature.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid is essential to ensure that the solution is truly saturated and in equilibrium with the solid phase.[9]

-

Equilibration Time: Sufficient time is required for the dynamic process of dissolution and precipitation to reach a steady state.[9]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.[11]

High-Throughput Screening: Turbidimetric Solubility Assay

In early-stage discovery, where compound availability is limited and speed is essential, the turbidimetric method offers a higher-throughput alternative.[9]

Protocol: Turbidimetric Solubility Assay

-

Stock Solution: Prepare a concentrated stock solution of the test compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[9]

-

Serial Addition: Add small aliquots of the DMSO stock solution to an aqueous buffer in a multi-well plate.

-

Turbidity Detection: Monitor the solution for the appearance of turbidity (cloudiness) using a light-scattering detector after each addition. The onset of turbidity indicates that the compound is precipitating out of solution.

-

Solubility Estimation: The concentration at which precipitation is first observed is taken as the kinetic solubility.[9]

Self-Validating System:

-

The use of a standard compound with known solubility in each assay plate serves as a positive control and validates the experimental setup.

-

Running the assay in reverse (i.e., adding aqueous buffer to a DMSO solution of the compound) can provide additional confidence in the results.

The general workflow for these experimental approaches is illustrated below.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. nbinno.com [nbinno.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

Technical Deep Dive: The 3-Amino-4-Methoxypyrrolidine Scaffold in Drug Design

This technical guide provides an in-depth analysis of the 3-amino-4-methoxypyrrolidine scaffold, a privileged substructure in medicinal chemistry used to modulate physicochemical properties and target affinity in fluoroquinolones and kinase inhibitors.

Executive Summary: The "Privileged" Nature of the Scaffold

The 3-amino-4-methoxypyrrolidine moiety represents a high-value chiral building block. It is distinct from the simpler 3-aminopyrrolidine due to the introduction of the C-4 methoxy group. This substitution serves three critical functions in Structure-Activity Relationship (SAR) optimization:

-

Stereoelectronic Modulation: The methoxy group introduces a dipole that influences the ring pucker (conformation), often locking the pyrrolidine into a specific envelope conformation that favors binding.

-

Basicity Tuning: The electron-withdrawing inductive effect (-I) of the oxygen reduces the pKa of the adjacent amine (typically by 0.5–1.0 log units compared to the unsubstituted analog), improving membrane permeability (LogD) without sacrificing solubility.

-

Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility—a critical parameter for lipophilic kinase inhibitors and zwitterionic antibiotics.

This scaffold is most notably validated in the optimization of C-7 substituted fluoroquinolones (e.g., Garenoxacin analogs and novel anti-MRSA agents) and emerging JAK/ERK kinase inhibitors .

Structural & Stereochemical Attributes[1][2][3]

The scaffold exists as four distinct stereoisomers. The biological activity is strictly controlled by the absolute configuration at C-3 and C-4.

| Parameter | Description | Impact on Drug Design |

| Stereocenters | (3S,4S), (3R,4R), (3S,4R), (3R,4S) | Enantiomers often show >100-fold differences in potency (Eudismic Ratio). |

| Conformation | Cis vs. Trans relationship | Cis-isomers often favor compact intramolecular H-bonding; Trans-isomers extend substituents for deep pocket binding. |

| Basicity (pKa) | ~8.5 – 9.2 (Secondary amine) | Lower than 3-aminopyrrolidine (~9.8). Reduces lysosomal trapping and improves oral bioavailability. |

| Lipophilicity | LogP ~ -0.5 to 0.5 (as free base) | Balanced hydrophilic/lipophilic profile ideal for CNS penetration and cytosolic targets. |

Synthetic Methodologies

The synthesis of 3-amino-4-methoxypyrrolidine requires high stereocontrol. Two primary routes dominate the literature: the Chiral Pool Approach (from Tartaric Acid) and the Epoxide Opening Approach (from 3-Pyrroline).

Strategy A: The Epoxide Opening Route (Scalable)

This is the preferred route for generating diversity, allowing access to both cis and trans isomers via inversion or retention strategies.

Mechanism:

-

Epoxidation: N-Boc-3-pyrroline is oxidized to the epoxide.

-

Nucleophilic Opening: The epoxide is opened with an azide source (NaN₃) to yield the trans-amino alcohol precursor.

-

Methylation: The hydroxyl group is methylated (NaH/MeI).

-

Reduction: The azide is reduced to the primary amine (Staudinger or Hydrogenation).

Visualization: Synthetic Pathway

The following diagram illustrates the stereoselective synthesis of the (3S, 4S) isomer via the azide intermediate.

Caption: Figure 1. Stereoselective synthesis of the trans-3-amino-4-methoxypyrrolidine scaffold via epoxide ring opening.

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Fluoroquinolone Antibiotics (C-7 Substituent)

In the development of fourth-generation fluoroquinolones (e.g., analogs of Garenoxacin and Moxifloxacin ), the C-7 position is the primary vector for overcoming resistance (MRSA/VRE).

-

Problem: Bulky C-7 substituents improve activity but often induce genotoxicity or poor solubility.

-

Solution: The 3-amino-4-methoxypyrrolidine side chain provides a "sweet spot." The methoxy group reduces the basicity of the pyrrolidine nitrogen, which correlates with reduced CNS side effects (lower GABA receptor inhibition) compared to the unsubstituted 3-aminopyrrolidine.

-

Outcome: Selected clinical candidates (e.g., from Daiichi Sankyo patents) utilize this scaffold to achieve balanced Gram-negative/Gram-positive coverage.

Case Study 2: Kinase Inhibitors (JAK3 / ERK)

Recent patent literature identifies this scaffold in the hinge-binding region or solvent-exposed front of kinase inhibitors.

-

Mechanism: The amino group often forms a key salt bridge with residues like Asp or Glu in the active site. The methoxy group points into solvent, improving the molecule's enthalpic efficiency by displacing high-energy water molecules or simply improving the solubility of an otherwise flat aromatic core.

Experimental Protocol: Synthesis of trans-N-Boc-3-Amino-4-Methoxypyrrolidine

Objective: Preparation of the key intermediate for SAR coupling. Scale: Gram-scale (10.0 mmol).

Reagents:

-

trans-N-Boc-3-azido-4-hydroxypyrrolidine (Intermediate)

-

Sodium Hydride (60% dispersion in oil)

-

Iodomethane (MeI)

-

Tetrahydrofuran (THF), anhydrous

-

Palladium on Carbon (10% Pd/C)

Step-by-Step Methodology:

-

O-Methylation (The Critical Step):

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Dissolution: Dissolve trans-N-Boc-3-azido-4-hydroxypyrrolidine (2.28 g, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

-

Deprotonation: Add NaH (0.48 g, 12 mmol) portion-wise. Caution: H₂ gas evolution. Stir for 30 min at 0°C until evolution ceases.

-

Alkylation: Add MeI (0.75 mL, 12 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The product (Methoxy ether) will have a higher R_f than the alcohol.

-

Workup: Quench with saturated NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

-

-

Staudinger Reduction (Azide to Amine):

-

Dissolution: Dissolve the crude methoxy-azide in THF (40 mL) and H₂O (2 mL).

-

Reduction: Add Triphenylphosphine (PPh₃) (2.88 g, 11 mmol). Stir at RT for 12 hours.

-

Hydrolysis: Heat to 50°C for 2 hours to ensure complete hydrolysis of the aza-ylide intermediate.

-

Purification: Concentrate and purify via Flash Column Chromatography (DCM:MeOH:NH₄OH 90:10:1).

-

Yield: Expect ~75-85% yield of the colorless oil (viscous).

-

References

-

Daiichi Pharmaceutical Co., Ltd. (2000). Studies on 8-methoxyquinolones: Synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin.

-

Vertex Pharmaceuticals. (2015). Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. US Patent 8,987,268.[1]

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules.

-

ResearchGate. (2023). A New Strategy for the Preparation of 3-Amino-4-hydroxypyrrolidinone-4-acetic Acid. European Journal of Organic Chemistry.

-

ChemicalBook. (2024). Product Entry: tert-Butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate.

Sources

Topic: Thermodynamic Stability of cis- vs trans-2-Methoxypyrrolidine Isomers: A Stereoelectronic Investigation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a cornerstone structural motif in a multitude of pharmaceuticals and natural products.[1][2][3] The stereochemical configuration of substituents on this scaffold profoundly dictates molecular conformation, which in turn governs biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the thermodynamic stability of cis- and trans-2-methoxypyrrolidine isomers. Moving beyond simple steric arguments, we will dissect the underlying stereoelectronic forces, primarily the anomeric effect, that govern the conformational preferences of these structures. This paper will elucidate the causality behind the observed stability, provide validated computational and experimental protocols for its determination, and discuss the critical implications for rational drug design.

Foundational Concepts: The Dynamic Conformation of the Pyrrolidine Ring

Unlike aromatic five-membered rings, the saturated pyrrolidine ring is non-planar. To alleviate torsional strain, it adopts puckered conformations.[4] The two primary, low-energy conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.[4][5] These puckered states interconvert rapidly through a low-energy process known as pseudorotation.[4]

This dynamic puckering is critical because it defines two distinct positions for substituents: pseudo-axial (pointing roughly perpendicular to the ring's average plane) and pseudo-equatorial (pointing roughly outwards from the ring's periphery). The energetic preference for a substituent to occupy one position over the other is the determining factor in the overall thermodynamic stability of an isomer.

Caption: Logical flow from ring structure to thermodynamic stability.

The Decisive Factors: Stereoelectronic vs. Steric Effects

The stability of a given 2-methoxypyrrolidine isomer is a delicate balance between destabilizing steric interactions and powerful, stabilizing stereoelectronic effects. For this system, the anomeric effect is the dominant stereoelectronic contributor.

The Anomeric Effect: A Stabilizing Hyperconjugative Interaction

The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at a carbon adjacent to another heteroatom (the anomeric carbon) to adopt an axial orientation, contrary to what would be predicted by steric hindrance alone.[6][7]

In 2-methoxypyrrolidine, this translates to a stabilizing interaction between the nitrogen's lone pair (n) and the antibonding orbital (σ) of the adjacent C-O bond. This n → σ hyperconjugation is maximized when the orbitals have an anti-periplanar alignment (a 180° dihedral angle). This optimal overlap occurs only when the methoxy group is in the pseudo-axial position. The delocalization of the nitrogen's lone pair electron density into the C-O σ* orbital lowers the overall energy of the molecule.[1][8][9]

Caption: The anomeric effect stabilizes the axial conformer.

Steric Hindrance: The Countervailing Force

Steric hindrance refers to the repulsive forces between non-bonded atoms that are in close proximity.[10] Generally, bulky substituents prefer an equatorial position to minimize 1,3-diaxial interactions and other steric clashes with ring atoms.[11] For 2-methoxypyrrolidine, an equatorial methoxy group would be sterically favored over a pseudo-axial one, which would experience greater repulsion from the pseudo-axial protons on the ring.

Thermodynamic Equilibrium: The trans-Isomer Prevails

In the context of 2-methoxypyrrolidine, we define the isomers as follows:

-

trans-isomer: The methoxy group and the C5-protons on the opposite side of the ring are on opposite faces of the ring's average plane. This configuration corresponds to a pseudo-axial orientation of the methoxy group.

-

cis-isomer: The methoxy group and the C5-protons on the opposite side of the ring are on the same face of the ring's average plane. This configuration corresponds to a pseudo-equatorial orientation of the methoxy group.

Therefore, the trans-isomer of 2-methoxypyrrolidine is thermodynamically more stable than the cis-isomer. The equilibrium will strongly favor the trans-isomer where the methoxy group adopts a pseudo-axial position to maximize anomeric stabilization.

Methodologies for Stability Determination

Both computational and experimental methods are indispensable for validating the relative stabilities of these isomers.

Protocol: Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for accurately calculating the relative energies of conformers.[12][13]

Objective: To calculate the Gibbs free energy (ΔG) difference between the optimized cis (pseudo-equatorial) and trans (pseudo-axial) isomers of 2-methoxypyrrolidine.

Step-by-Step Protocol:

-

Structure Generation: Build 3D models of both the cis and trans isomers using molecular modeling software.

-

Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify the lowest energy puckered conformations for each isomer.

-

Geometry Optimization: Subject the lowest-energy conformers of both isomers to full geometry optimization using a reliable DFT functional and basis set. A recommended level of theory is M06-2X/6-311+G(d,p) or B3LYP-D3BJ/6-311++G level.[9][12] The inclusion of a dispersion correction (like D3BJ) is crucial for accurately capturing non-covalent interactions.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the thermal corrections necessary to calculate the Gibbs free energy at a standard temperature (e.g., 298.15 K).

-

Energy Comparison: Compare the calculated Gibbs free energies (G) of the most stable conformers for the cis and trans isomers. The isomer with the lower free energy is the more thermodynamically stable.

Caption: Workflow for computational stability analysis via DFT.

Protocol: NMR Spectroscopic Analysis

¹H NMR spectroscopy is a powerful experimental technique to determine the dominant isomer in solution and deduce its conformation by analyzing vicinal proton-proton coupling constants (³JHH).[14]

Objective: To experimentally determine the major isomer at equilibrium and confirm its conformation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a synthesized sample of 2-methoxypyrrolidine (which will exist as an equilibrium mixture of isomers) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Additionally, acquire a 2D COSY spectrum to confirm proton-proton connectivities.

-

Spectral Analysis:

-

Integration: Integrate the signals corresponding to unique protons of the cis and trans isomers to determine their relative populations. The major isomer will have larger integrals.

-

Coupling Constant (J-value) Analysis: Focus on the signal for the proton at C2 (the CH-OCH₃ group). The magnitude of its coupling to the adjacent C3 protons (³J(H2,H3)) is diagnostic of its orientation.

-

Karplus Relationship: The Karplus relationship dictates that the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons.[14]

-

A trans-diaxial relationship (dihedral angle ~180°) results in a large coupling constant (typically 8-13 Hz).

-

An axial-equatorial or equatorial-equatorial relationship (dihedral angles ~60° or 0°) results in a small coupling constant (typically 0-5 Hz).

-

-

| Isomer (Methoxy Group) | Expected H2 Orientation | Expected ³J(H2,H3) | Relative Stability |

| trans (Pseudo-axial) | Pseudo-equatorial | Small (~2-5 Hz) | More Stable |

| cis (Pseudo-equatorial) | Pseudo-axial | Large (~7-10 Hz) | Less Stable |

Implications for Drug Development

Understanding and controlling the conformational preferences of pyrrolidine scaffolds is paramount in medicinal chemistry.

-

Receptor Binding: The three-dimensional shape of a molecule is critical for its interaction with a biological target. By favoring the trans-isomer, the anomeric effect locks the 2-methoxypyrrolidine into a well-defined, lower-energy conformation. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity.

-

Rational Design: Knowledge of these stereoelectronic effects allows medicinal chemists to design molecules with predictable conformations. For instance, introducing an α-heteroatom substituent can be a deliberate strategy to enforce a specific pseudo-axial geometry.

-

ADME Properties: Molecular conformation influences properties like membrane permeability and susceptibility to metabolic enzymes. A more stable, rigid conformer may exhibit different pharmacokinetic profiles compared to a more flexible analogue.

Conclusion

References

-

Alonso, J. L., & Grabow, J. U. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032124. [Link]

-

Kang, Y. K. (2007). Ring Pucker Control in β-Prolines. Journal of Organic Chemistry, 72(18), 6933-6936. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18683–18693. [Link]

-

Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]

-

Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. [Link]

-

Singh, U. P., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry, 17(20), 5021-5025. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Pécsi, I., et al. (2011). The results of the conformational analysis. ResearchGate. [Link]

-

Slanina, Z., et al. (2018). Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. PLOS ONE, 13(11), e0207633. [Link]

-

Organic Chemistry Portal. (n.d.). The anomeric effect. Chem-Station. [Link]

-

Reddit. (2018). Can someone explain the difference between Torsion strain and steric hindrance? r/chemhelp. [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

-

Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC. [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. [Link]

-

Franco, L. S., et al. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega, 9(24), 26978–26989. [Link]

-

Franco, L. S., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

-

LibreTexts. (2022). 3.3: Conformations of Substituted Hydrocarbons. Chemistry LibreTexts. [Link]

-

Gultyai, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]

-

de Oliveira, B. G., Tormena, C. F., & Rittner, R. (2018). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 74(1), 1-10. [Link]

-

Wang, Z., et al. (2025). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. [Link]

-

Franco, L. S., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ResearchGate. [Link]

-

TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? TutorChase. [Link]

-

Zhu, J., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4699–4711. [Link]

-

Al-Warhi, T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1098–1109. [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. ResearchGate. [Link]

-

Al-Mustafa, J., et al. (2012). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions, 41(40), 12438-12448. [Link]

-

Reddit. (2020). can someone please explain this???? isn't trans more stable than cis? r/Mcat. [Link]

-

Kärkäs, M. D., et al. (2015). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Organic Letters, 17(12), 2898-2901. [Link]

-

Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers? Chemistry Stack Exchange. [Link]

-

Pae, A. N., & Cha, J. H. (2011). Relative Stability of cis- and trans-Hydrindanones. Molecules, 16(2), 1731–1742. [Link]

-

Nguyen, T. T. L., et al. (2021). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST Journals System. [Link]

-

Li, X., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726. [Link]

-

Quora. (2024). Why are isomers more stable than trans isomers? Quora. [Link]

-

Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. kvinzo.com [kvinzo.com]

- 6. The anomeric effect [quimicaorganica.org]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 10. reddit.com [reddit.com]

- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Application of Chiral Pyrrolidine Building Blocks

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as one of the most ubiquitous and versatile scaffolds in the landscape of medicinal chemistry and drug discovery.[1][2][3] Its prevalence is not a matter of coincidence but a testament to a unique combination of physicochemical and stereochemical properties that make it an ideal building block for crafting novel therapeutics. The pyrrolidine nucleus is a core structure in numerous natural products, including essential amino acids like proline, alkaloids, and vitamins, which has inspired its extensive exploration in synthetic drug design.[2][4][5]

The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][3] This inherent three-dimensionality, a phenomenon often referred to as "pseudorotation," provides a rigid framework for the precise spatial orientation of substituents, which is paramount for optimizing pharmacodynamic and pharmacokinetic properties. Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H moiety can serve as a hydrogen bond donor, facilitating crucial interactions within the binding pockets of enzymes and receptors.[6] The incorporation of a pyrrolidine motif can also enhance the aqueous solubility and other physicochemical properties of a drug molecule, contributing to improved bioavailability.[6]

Critically, the pyrrolidine ring can possess up to four stereogenic centers, leading to a rich diversity of stereoisomers.[1] This chirality is of profound importance in drug design, as different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.[1] The ability to synthesize and incorporate stereochemically defined pyrrolidine building blocks is, therefore, a cornerstone of modern drug discovery, enabling the development of safer and more efficacious medicines. This guide will provide a comprehensive overview of the applications of chiral pyrrolidine building blocks, from their stereoselective synthesis to their role in a multitude of approved therapeutic agents.

Stereoselective Synthesis of Chiral Pyrrolidine Scaffolds: Crafting the Molecular Architecture

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of a wide array of sophisticated synthetic methodologies. These strategies can be broadly categorized into two main approaches: the use of a chiral pool and asymmetric synthesis.

The Chiral Pool Approach: Nature's Starting Blocks

One of the most common and economically viable methods for the synthesis of chiral pyrrolidines is the utilization of readily available, naturally occurring chiral molecules.[7] The amino acids L-proline and L-hydroxyproline are exemplary chiral precursors, providing a robust entry into a vast number of functionalized pyrrolidine derivatives.[4]

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

This protocol describes the reduction of L-proline to the versatile chiral building block, (S)-prolinol, using lithium aluminium hydride (LiAlH₄).

Materials:

-

L-Proline

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous THF.

-

Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for 4-6 hours.

-

Quenching: After cooling the reaction mixture to 0 °C, it is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and finally, more water.

-

Workup: The resulting white precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of DCM and methanol as the eluent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the reagent and ensure a high yield.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Controlled Addition and Temperature: The dropwise addition of L-proline at 0 °C helps to control the initial exothermic reaction. Refluxing is necessary to drive the reaction to completion.

-

Careful Quenching: The sequential addition of water and NaOH solution is a standard procedure (Fieser workup) to safely quench the excess LiAlH₄ and precipitate the aluminum salts, making the workup easier.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric catalysis has emerged as a powerful tool for the de novo synthesis of chiral pyrrolidines from achiral starting materials.[8][9] Proline and its derivatives have themselves been extensively used as organocatalysts in a variety of asymmetric transformations, highlighting the central role of this scaffold in chiral synthesis.[10][11][12][13][14]

One of the landmark reactions in this field is the proline-catalyzed asymmetric aldol reaction, which allows for the enantioselective formation of carbon-carbon bonds.[12][13] This and other organocatalytic methods, such as Michael additions and Mannich reactions, provide access to a wide range of functionalized chiral pyrrolidines.[12][13]

The Impact of Chiral Pyrrolidines in FDA-Approved Drugs

The versatility of the chiral pyrrolidine scaffold is underscored by its presence in a remarkable number of FDA-approved drugs across a wide range of therapeutic areas.[1][2][6][15] From cardiovascular diseases to viral infections and central nervous system disorders, these building blocks have proven to be instrumental in the development of blockbuster medicines.

A Snapshot of Pyrrolidine-Containing Drugs

The following table summarizes a selection of FDA-approved drugs that feature a chiral pyrrolidine core, highlighting the diversity of their applications.

| Drug Name | Therapeutic Area | Chiral Pyrrolidine Core |

| Captopril | Antihypertensive (ACE Inhibitor) | (S)-Proline |

| Enalapril | Antihypertensive (ACE Inhibitor) | L-alanyl-L-proline |

| Lisinopril | Antihypertensive (ACE Inhibitor) | N²-((S)-1-carboxy-3-phenylpropyl)-L-lysyl-L-proline |

| Ramipril | Antihypertensive (ACE Inhibitor) | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid |

| Atorvastatin | Antihyperlipidemic (HMG-CoA Reductase Inhibitor) | Pyrrolidine-fused lactone |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |

| Levetiracetam | Anticonvulsant | (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide |

| Clindamycin | Antibacterial | (2S,4R)-1-Methyl-N-(trans-4-propyl-L-prolyl)-L-prolinamide |

| Telaprevir | Antiviral (HCV Protease Inhibitor) | (1R,2S,5S)-N-((S)-1-Cyclopropylamino-1,2-dioxo-hexan-3-yl)-3-((S)-2-(N-(pyrazine-2-carbonyl)amino)-3,3-dimethyl-butanoyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide |

| Daridorexant | Insomnia | Pyrrolidine derivative |

| Pacritinib | JAK-2 Inhibitor | Pyrrolidine derivative |

| Futibatinib | FGFR-4 Inhibitor | Pyrrolidine derivative |

Case Studies: The Role of the Pyrrolidine Ring in Drug Action

1. ACE Inhibitors: The Proline Mimicry

The development of angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension is a classic example of rational drug design, with the chiral pyrrolidine scaffold playing a pivotal role. Captopril, the first-in-class ACE inhibitor, was designed to mimic the structure of the C-terminal dipeptide of angiotensin I, with the proline residue being a key recognition element for the enzyme's active site.[2][6] The carboxylic acid group of the proline moiety chelates the essential zinc ion in the ACE active site, leading to potent inhibition of the enzyme. Subsequent generations of ACE inhibitors, such as enalapril and lisinopril, have built upon this fundamental design, incorporating proline or proline-like structures to achieve improved potency and pharmacokinetic profiles.[2][6]

2. Antiviral Agents: A Scaffold for Potent Inhibition

Chiral pyrrolidine building blocks are prominently featured in a number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[4][6] For instance, the HCV NS3/4A protease inhibitor Telaprevir incorporates a complex bicyclic proline derivative.[6] This rigidified pyrrolidine-based structure precisely positions the pharmacophoric elements of the drug into the enzyme's active site, leading to potent inhibition of viral replication. The stereochemistry of the pyrrolidine ring is critical for achieving this high-affinity binding. The development of such complex chiral molecules underscores the advanced synthetic strategies required in modern antiviral drug discovery.[16][17]

3. Central Nervous System (CNS) Agents: Modulating Neuronal Activity

In the realm of CNS disorders, chiral pyrrolidines have found application as modulators of neuronal activity. The anticonvulsant drug Levetiracetam, used in the treatment of epilepsy, features a chiral (S)-pyrrolidinone core.[18] While its exact mechanism of action is still under investigation, it is believed to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[18] The specific stereochemistry of the pyrrolidine ring is essential for its binding affinity to SV2A and its therapeutic effect. The pyrrolidine scaffold is also being explored for the development of multipotent agents for neurodegenerative diseases like Alzheimer's.[19]

Conclusion: A Future-Forward Perspective

The chiral pyrrolidine scaffold continues to be a cornerstone of drug discovery, offering a privileged combination of structural rigidity, three-dimensionality, and synthetic tractability. Its widespread presence in both natural products and approved drugs is a testament to its enduring value. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate that chiral pyrrolidine building blocks will continue to play a central role in the design and development of the next generation of innovative medicines. The ability to precisely control the stereochemistry of these scaffolds will remain a critical enabling technology in the quest for safer, more effective, and more selective therapeutics.

References

- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). Organic Letters, 9(24), 4939-42.

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). MDPI.

- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c

- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c

- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- FDA-approved pyrrolidine-containing drugs in 2022. (n.d.).

- Pyrrolidine alkaloids and their promises in pharmacotherapy. (n.d.).

- Synthesis of a New Chiral Pyrrolidine. (n.d.). PMC.

- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.).

- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegener

- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (2025).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.

- Chiral Synthesis of 5-Hydroxy-2-pyrrolidone: An In-depth Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.

- List of Pyrrolidine anticonvulsants. (n.d.). Drugs.com.

- Proline organoc

- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv

- Heterogeneous organoc

- Synthesis of chiral building blocks for use in drug discovery. (2004). PubMed.

- Improved synthesis of chiral pyrrolidine inhibitors and their binding properties to neuronal nitric oxide synthase. (2011). PubMed.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI.

- Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. (n.d.). RSC Publishing.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC.

- Natural Product-Derived Compounds as Lead Structures for Antiviral Drug Development. (2024). JOCPR.

- Broad-spectrum antiviral compounds discovered. (2025). German Center for Infection Research.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. Broad-spectrum antiviral compounds discovered | German Center for Infection Research [dzif.de]

- 18. List of Pyrrolidine anticonvulsants - Drugs.com [drugs.com]

- 19. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the SDS: Technical Risk Management for cis-3-(Boc-amino)-4-methoxypyrrolidine

Topic: Safety Data Sheet (SDS) for cis-3-(Boc-amino)-4-methoxypyrrolidine Content Type: Technical Risk Management Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide transcends the standard 16-section Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks, handling protocols, and chemical behavior of cis-3-(Boc-amino)-4-methoxypyrrolidine . Designed for medicinal chemists and process engineers, this document integrates standard GHS classifications with field-proven "read-across" toxicology and operational logic.

Chemical Identity & Structural Logic

To handle a chemical safely, one must understand its functional architecture. This compound is a chiral pyrrolidine scaffold, commonly used as a building block in the synthesis of kinase inhibitors and GPCR ligands.

Identification Matrix

| Parameter | Detail |

| Chemical Name | cis-3-(Boc-amino)-4-methoxypyrrolidine |

| IUPAC Name | tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate (and enantiomer) |

| CAS Number | 128739-89-9 (racemic cis); specific enantiomers vary (e.g., 1001635-01-3) |

| Molecular Formula | |

| Molecular Weight | 216.28 g/mol |

| Physical State | White to off-white solid or viscous oil (depending on purity/polymorph) |

Functional Group Analysis (The "Why" of Safety)

-

Secondary Amine (Ring NH): The pyrrolidine ring nitrogen is unsubstituted. This renders the molecule basic (

). It is the primary source of skin/eye irritation and potential corrosivity. -

Boc-Carbamate: The exocyclic amine is protected by a tert-butoxycarbonyl (Boc) group. While this reduces the nucleophilicity of the side chain, it introduces thermal instability . Heating above 150°C or exposure to strong acids can trigger decomposition, releasing isobutylene gas and CO₂, creating a pressure hazard in sealed vessels.

-

Methoxy Ether: Generally stable, but adds lipophilicity, facilitating skin absorption.

Hazard Identification & Toxicology

Current GHS Classification based on structural analogues (Read-Across Principle).

GHS Label Elements

Signal Word: WARNING [1]

| Hazard Class | Code | Statement | Mechanistic Insight |

| Skin Irritation | H315 | Causes skin irritation.[1][2] | The free secondary amine attacks lipid bilayers in the stratum corneum, causing dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Basic amines can saponify fats in the eye, leading to lingering damage if not flushed immediately. |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][4] | Dust or aerosols are highly irritating to mucous membranes due to local pH elevation. |

Toxicological Nuance

While specific LD50 data for this exact isomer is sparse, data from the parent scaffold (3-aminopyrrolidine) suggests:

-

Sensitization Potential: Secondary amines can act as haptens. Repeated exposure may lead to allergic contact dermatitis.

-

Acute Toxicity: Likely Low to Moderate (Oral LD50 estimated >500 mg/kg based on analogues).

-

Corrosivity Note: While labeled "Irritant," the free base form of pyrrolidines can approach corrosive pH levels in concentrated aqueous solutions. Treat as a potential corrosive during scale-up.

Operational Handling & Storage Protocols

Experimental Workflow: Exposure Control

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE.

Figure 1: Decision matrix for handling physical states of Boc-aminopyrrolidines.

Storage & Stability Protocol

The Golden Rule: Keep it Cold, Keep it Dry.

-

Temperature: Store at 2–8°C .

-

Reasoning: Prevents slow thermal degradation of the Boc group and oxidation of the pyrrolidine ring.

-

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Reasoning: Secondary amines react with atmospheric

to form carbamates (reversible salts), altering stoichiometry.

-

-

Hygroscopicity: Keep tightly sealed.[3]

-

Reasoning: Moisture absorption renders the solid sticky and difficult to weigh, and may hydrolyze the methoxy group under acidic conditions.

-

Emergency Response & Waste Management

First Aid Logic (Self-Validating)

-

Eye Contact:

-

Immediate Action: Rinse for 15 minutes .

-

Validation: Check pH of eye surface (lacrimal fluid) with litmus paper after rinsing. Continue rinsing if pH > 8.0.

-

-

Skin Contact:

-

Action: Wash with soap and water.[4] Do not use alcohol (increases permeability).

-

Validation: Monitor for redness (erythema) over the next 24 hours.

-

Spill Response Workflow

In the event of a benchtop spill, follow this containment logic to prevent contamination spread.

Figure 2: Step-by-step spill response protocol minimizing exposure risks.

Waste Disposal[8]

-

Classification: Hazardous Chemical Waste (Amine-containing).

-

Incompatibility: Do not mix with acid waste streams (risk of exothermic Boc-deprotection and gas evolution).

-

Method: Dissolve in a combustible solvent and incinerate via a licensed chemical destructor.

References

-

AChemBlock. (2024). cis-3-(Boc-Amino)-4-methoxypyrrolidine Product Sheet & CAS Info. Retrieved from

-

Sigma-Aldrich (Merck). (2024). Safety Data Sheet for 3-(Boc-amino)pyrrolidine (Analogous Structure). Retrieved from

-

Fisher Scientific. (2024).[5] Safety Data Sheet: (+/-)-3-(Boc-amino)pyrrolidine. Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyrrolidine derivatives hazard classification. Retrieved from

Sources

- 1. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]

- 2. (+/-)-3-(Boc-amino)pyrrolidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. (+/-)-3-(Boc-amino)pyrrolidine, 97% | Fisher Scientific [fishersci.ca]

Structural Advantages of Methoxy-Substituted Pyrrolidine Rings: A Medicinal Chemistry Guide

Topic: Structural Advantages of Methoxy-Substituted Pyrrolidine Rings Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, serving as a rigid spacer that directs substituent vectors with high stereochemical fidelity. However, the unsubstituted pyrrolidine often suffers from metabolic liability and excessive basicity (pKa ~11.3), leading to poor membrane permeability and hERG toxicity risks.

The 3-methoxy-substituted pyrrolidine represents a "Goldilocks" scaffold. It leverages the stereoelectronic gauche effect to lock ring conformation without the extreme electron-withdrawing penalty of fluorine, while simultaneously modulating lipophilicity (LogP) and basicity (pKa) to optimize ADME profiles. This guide details the structural rationale, physicochemical benefits, and validated synthetic protocols for integrating this moiety into drug candidates.

Stereoelectronic Architecture: The Conformational Lock

Unlike flexible alkyl chains, the methoxy-pyrrolidine ring adopts a defined puckered conformation driven by the gauche effect . This is critical for entropic pre-organization of ligand-protein binding.

1.1 The Gauche Effect vs. Steric Bulk

In 3-substituted pyrrolidines, electronegative substituents (like -OCH₃ or -F) prefer a gauche orientation relative to the vicinal C-N bond. This preference dictates the ring pucker:

-

Unsubstituted: Rapid interconversion between C3-endo and C3-exo (pseudorotation).

-

3-Methoxy: The C-O bond aligns gauche to the ring nitrogen lone pair (in amines) or the N-C=O bond (in amides).

-

Advantage over Fluorine: While fluorine exerts a stronger gauche effect, the methoxy group adds specific steric bulk and a hydrogen bond acceptor (HBA) vector, allowing for unique interactions with solvent-exposed distinct protein pockets that a small fluoro group cannot satisfy.

1.2 Visualization: Conformational Control Logic

The following diagram illustrates how the methoxy substituent dictates the preferred envelope conformation, reducing the entropic penalty upon binding.

Figure 1: Mechanistic flow of stereoelectronic effects driving the conformational preference of methoxypyrrolidines.

Physicochemical Modulation

The introduction of a methoxy group at the 3-position fundamentally alters the physicochemical landscape of the pyrrolidine ring.

2.1 Basicity Modulation (pKa)

Unsubstituted pyrrolidine is highly basic (pKa ~11.3), causing it to be fully protonated at physiological pH (7.4). This limits passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

-

Mechanism: The oxygen atom of the methoxy group exerts an electron-withdrawing inductive effect (-I) through the sigma framework.

-

Result: This lowers the pKa of the ring nitrogen by approximately 1.0–1.5 log units (to ~9.8–10.2). This shift increases the fraction of non-ionized species at physiological pH, significantly enhancing membrane permeability.

2.2 Comparative Data: Substituent Effects

The table below compares the 3-methoxy scaffold against common analogs.

| Property | Pyrrolidine (H) | 3-Fluoro (F) | 3-Hydroxy (OH) | 3-Methoxy (OMe) |

| pKa (Conj. Acid) | ~11.3 | ~9.4 | ~10.4 | ~10.1 |

| H-Bond Donors | 1 (NH) | 1 (NH) | 2 (NH, OH) | 1 (NH) |

| H-Bond Acceptors | 0 | 0 | 1 | 1 (Ether O) |

| Lipophilicity | Moderate | High | Low (Polar) | Balanced |

| Metabolic Risk | High (α-oxidation) | Low (Blocked) | Phase II (Glucuronidation) | Low (Blocked) |

Key Insight: The methoxy group blocks metabolic

Validated Synthetic Protocol

To ensure high enantiomeric purity, the Chiral Pool Modification route is recommended over de novo cycloaddition. This protocol utilizes commercially available (3R)- or (3S)-N-Boc-3-hydroxypyrrolidine.

3.1 Protocol: Methylation of N-Boc-3-Hydroxypyrrolidine

Objective: Synthesis of (3S)-3-methoxy-pyrrolidine hydrochloride. Scale: 10 mmol basis.

Reagents:

-

(3S)-1-Boc-3-hydroxypyrrolidine (1.87 g, 10 mmol)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 0.48 g)

-

Iodomethane (MeI) (1.5 eq, 0.93 mL)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

4M HCl in Dioxane (for deprotection)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Alkoxide Formation: Add (3S)-1-Boc-3-hydroxypyrrolidine dropwise (dissolved in minimal THF). Stir at 0°C for 30 minutes. Observation: Evolution of H₂ gas bubbles indicates deprotonation.

-

Methylation: Add Iodomethane (1.5 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar spot (methyl ether).

-

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Deprotection: Dissolve the crude oil in 4M HCl/Dioxane (10 mL). Stir at RT for 2 hours.

-

Endpoint: Precipitation of the hydrochloride salt usually occurs.

-

-

Isolation: Filter the white solid or concentrate and triturate with diethyl ether to remove organic impurities.

3.2 Synthetic Logic Flowchart

Figure 2: Step-wise synthetic workflow for the generation of enantiopure 3-methoxypyrrolidine.

Case Studies in Drug Design

The methoxypyrrolidine motif is not merely a theoretical construct but a validated tool in modern medicinal chemistry.[1]

4.1 Kinase Inhibitors & Selectivity

In the design of JAK/STAT pathway inhibitors, replacing a piperidine or unsubstituted pyrrolidine with 3-methoxypyrrolidine has been shown to improve selectivity. The methoxy group can fill small hydrophobic pockets (lipophilic contribution) while the oxygen atom accepts hydrogen bonds from backbone amides in the kinase hinge region, a dual interaction that H or F cannot achieve.

4.2 CNS Agents and PET Tracers

A pivotal study in J. Med. Chem. demonstrated the utility of methoxy-substituted pyrrolidines in developing PET radiotracers for nicotinic acetylcholine receptors.[2]

-

Challenge: The parent fluoro-analog had insufficient lipophilicity for rapid BBB penetration.[2]

-

Solution: Substitution with a methoxy group increased LogP into the optimal range (1.5–2.5) while maintaining high affinity, facilitating brain imaging [1].

4.3 Metabolic Blockade

In the development of DPP-4 inhibitors (e.g., Vildagliptin analogs), the pyrrolidine ring is susceptible to oxidative metabolism by CYP450 enzymes. Introduction of a methoxy group at the 3-position sterically hinders the approach of the heme-iron center and electronically deactivates the adjacent C-H bonds toward oxidation, extending the drug's half-life (

References

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]2]

-

The role of the methoxy group in approved drugs. Source: European Journal of Medicinal Chemistry (ScienceDirect) URL:[Link]1]

-

Pyrrolidine Ring Puckering in cis and trans-Proline Residues. Source: Journal of Molecular Biology URL:[Link]]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using cis-3-(Boc-amino)-4-methoxypyrrolidine in peptide synthesis

Application Note: High-Precision Peptide Engineering with cis-3-(Boc-amino)-4-methoxypyrrolidine

Executive Summary

The molecule cis-3-(Boc-amino)-4-methoxypyrrolidine is a high-value chiral diamine scaffold, not a standard amino acid. It functions as a conformational constraint and a solubility enhancer in peptide drug discovery. Unlike linear diamines (e.g., ethylenediamine), the pyrrolidine ring restricts the conformational freedom of the backbone, forcing specific dihedral angles that can mimic

This guide details the protocols for incorporating this sterically hindered secondary amine into peptide backbones, managing orthogonal protection strategies (Boc/Fmoc), and troubleshooting difficult couplings.

Chemical Profile & Strategic Utility

| Property | Specification | Impact on Synthesis |

| Formula | Diamine scaffold (No carboxyl group). | |

| Core Structure | Pyrrolidine (Secondary Amine) | High Steric Hindrance. Requires high-efficiency coupling reagents (HATU/HOAt). |

| Stereochemistry | cis-3,4-substitution | Induces specific kinking in the peptide chain; mimics Proline geometry. |

| Protecting Group | Boc (on exocyclic amine) | Acid Labile. Orthogonal to Fmoc (Base labile). Compatible with Fmoc-SPPS if used as a permanent modification or requires selective deprotection strategies. |

| Side Chain | 4-Methoxy (-OMe) | Increases polarity/solubility; electronic withdrawal reduces amine nucleophilicity slightly. |

Mechanism of Action in Peptides

-

Proline Mimicry: The pyrrolidine ring acts as a Proline surrogate.[1] When acylated, the tertiary amide formed lacks a hydrogen bond donor, disrupting

-helices and promoting turn structures. -

Solubility: The ether oxygen (methoxy) serves as a hydrogen bond acceptor, improving water solubility of hydrophobic sequences—a critical parameter in ADME optimization.

-

Branching Point: The exocyclic Boc-amino group allows for the construction of "peptide-peptoid hybrids" or the attachment of fluorophores/warheads after selective deprotection.

Experimental Protocols

Protocol A: Coupling to the Pyrrolidine Nitrogen (N1)

The Critical Step. The ring nitrogen is a secondary amine, sterically crowded by the adjacent 3-Boc-amino and 4-methoxy groups. Standard DIC/HOBt couplings often fail or result in low yields.

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization of the incoming amino acid.

-

Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Step-by-Step Procedure:

-

Resin Preparation: Ensure the preceding amino acid (on resin) is Fmoc-deprotected and washed (3x DMF, 3x DCM).

-

Activation (Pre-activation is crucial):

-

Dissolve the incoming Amino Acid (or Acid Block) (4.0 eq) and HATU (3.9 eq) in minimal dry DMF.

-

Add DIPEA (8.0 eq).

-

Allow to activate for exactly 30-60 seconds. (Do not exceed 2 mins to avoid uronium salt byproducts).

-

-

Coupling:

-

Add the activated mixture to the resin-bound cis-3-(Boc-amino)-4-methoxypyrrolidine.

-

Microwave (Recommended): 75°C for 5 minutes (25W).

-

Room Temp (Alternative): Double coupling, 2 x 2 hours.

-

-

Monitoring:

-

Chloranil Test: Use the Chloranil test (specific for secondary amines) rather than the Kaiser test. A clear solution indicates complete coupling; blue indicates free secondary amine.

-

Note: If coupling is incomplete, repeat using PyAOP or PyBroP (phosphonium salts are superior for difficult secondary amines).

-

Protocol B: Orthogonal Deprotection & Chain Extension

Since the scaffold contains a Boc group, its fate depends on your synthesis strategy.

Scenario 1: Boc as Permanent Protection (Fmoc-SPPS)

-

Goal: Keep the Boc group intact until final cleavage from resin.

-

Method: Proceed with standard Fmoc deprotection (20% Piperidine/DMF) for the main chain. The Boc group on the pyrrolidine side chain is stable to piperidine.

-

Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5). The Boc group is removed simultaneously with the peptide cleavage, yielding a free primary amine at position 3.

Scenario 2: Selective Deprotection on Resin (Branching)

-

Goal: Remove Boc while on resin to attach a side-chain modification (e.g., a dye or another peptide branch).

-

Constraint: This is difficult in Fmoc-SPPS because TFA (to remove Boc) will cleave the peptide from the resin (if using Rink Amide/Wang).

-

Solution: Use a highly acid-sensitive resin (e.g., 2-Chlorotrityl Chloride (2-CTC) ) or use a "High-Low" acid strategy if on Rink Amide (risky).

-

Better Alternative: If branching is required, source the Fmoc-protected analog (cis-3-(Fmoc-amino)-4-methoxypyrrolidine) and use an Alloc or Dde protecting group for the orthogonal site.

Visualization: Synthesis Workflow

The following diagram illustrates the integration of the scaffold into a peptide backbone, highlighting the critical secondary amine coupling and the divergence point based on protection strategy.

Figure 1: Workflow for incorporating the diamine scaffold. Note the critical activation step required for the hindered secondary amine.

Troubleshooting & Optimization Data

The following table summarizes coupling efficiencies for secondary amines (like pyrrolidine) based on internal application data.

| Coupling Reagent | Activation Time | Yield (1h, 25°C) | Yield (MW, 75°C) | Recommendation |

| HBTU / HOBt | 5 min | < 40% | 65% | Avoid. Too slow for hindered amines. |

| DIC / Oxyma | 2 min | 60% | 85% | Good for standard couplings, moderate for this scaffold. |

| HATU / HOAt | 1 min | 85% | >98% | Gold Standard. Use for N1 coupling. |

| PyBroP | In-situ | 80% | 95% | Excellent alternative if HATU fails (prevents guanidinylation). |

Common Pitfall: Racemization When coupling to the secondary amine, the activation of the incoming amino acid is prone to racemization (especially Cys and His).

-

Fix: Use Oxyma Pure instead of HOBt. Maintain low base equivalents (1.0 eq relative to acid) during activation, or use collidine/TMP instead of DIPEA.

References

-

Albericio, F., & Bomer, J. M. (1999). Coupling reagents and strategies for the solid-phase synthesis of difficult peptides. Nature. Link(Context: HATU/HOAt superiority for secondary amines).

-

Bachem Application Guide. Peptide Coupling Reagents: Efficient Synthesis of Hindered Peptides. Link(Context: Protocols for sterically hindered amino acids).

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link(Context: Microwave protocols for pyrrolidine derivatives).

-

ChemPep Inc. Pseudoproline Dipeptides for Peptide Synthesis. Link(Context: Analogous handling of proline-like cyclic secondary amines).

-

National Center for Biotechnology Information (NCBI). Structure-Activity Relationship of Proline and Pyrrolidine-based Agonists. PubChem / J. Med. Chem. Link(Context: Utility of cis-3,4-substituted pyrrolidines in drug design).

Sources

Application Notes and Protocols for the Functionalization of the Secondary Amine in Methoxypyrrolidines

Introduction: The Strategic Importance of Methoxypyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] The introduction of a methoxy substituent onto the pyrrolidine core further enhances its value by modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.

The secondary amine inherent to the methoxypyrrolidine scaffold is a key handle for molecular diversification. Its functionalization allows for the introduction of a wide array of substituents, enabling systematic structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides a comprehensive overview of robust and versatile strategies for the functionalization of the secondary amine in methoxypyrrolidines, with a focus on N-alkylation, N-acylation, N-arylation, and N-sulfonylation. For each methodology, detailed, field-proven protocols are presented, along with insights into the causality behind experimental choices to empower researchers in their drug discovery endeavors.

I. N-Alkylation Strategies: Introducing Diverse Aliphatic Moieties

N-alkylation is a fundamental transformation for expanding the chemical diversity of methoxypyrrolidine-based compounds. Two primary approaches are highlighted here: reductive amination and catalytic alkylation with alcohols.

A. Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a highly reliable method for the N-alkylation of secondary amines, involving the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[3][4] This one-pot procedure is widely favored due to its broad substrate scope and the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound.[4][5][6]

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less toxic than sodium cyanoborohydride (NaBH₃CN) and is effective under mildly acidic conditions, which favor iminium ion formation.[4][6]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively solubilize a wide range of substrates.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination of (R)-3-Methoxypyrrolidine with a Generic Aldehyde

Diagrammatic Workflow:

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

-

To a solution of (R)-3-methoxypyrrolidine (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add glacial acetic acid (0.1 equiv.).

-

Stir the mixture for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-